

# 9-Ethyladenine: A Technical Guide to its Physicochemical Properties and Solubility

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## Compound of Interest

Compound Name: 9-Ethyladenine

Cat. No.: B1664709

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## Introduction

**9-Ethyladenine** (9-EA) is a synthetic derivative of the purine base adenine, characterized by an ethyl group attached to the nitrogen at the 9-position of the purine ring. This modification prevents its incorporation into nucleic acids and alters its biological activity, making it a valuable tool in pharmacological research. It serves as a precursor for the synthesis of various bioactive compounds, notably as a scaffold for developing selective antagonists for adenosine receptors. [1][2] Furthermore, **9-Ethyladenine** is known to be a partial inhibitor of adenine phosphoribosyltransferase (APRT), an enzyme crucial for the purine salvage pathway.[3] This dual activity makes it a significant compound for studying neurological disorders and metabolic pathways. This technical guide provides a comprehensive overview of the physicochemical properties and solubility of **9-Ethyladenine**, along with detailed experimental protocols and its role in key biological pathways.

## Physicochemical Properties

The fundamental physicochemical characteristics of **9-Ethyladenine** are crucial for its application in experimental settings, influencing its behavior in biological systems and formulation development. Key properties are summarized in the table below. While extensive data exists for its derivatives, some experimental values for the parent compound are not readily found in the literature.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>5</sub>	[4]
Molecular Weight	163.18 g/mol	[3]
IUPAC Name	9-ethylpurin-6-amine	[4]
CAS Number	2715-68-6	[4]
Melting Point	Not experimentally determined in cited literature. Melting points of derivatives are reported (e.g., 249–251 °C for 9-Ethyl-8-phenylethynyl-9H-purin-6-ylamine).	[5]
pKa	Data listed in the IUPAC Digitized pKa Dataset, but specific value not provided in the search results. Gas-phase acidity has been bracketed to 352 +/- 4 kcal mol <sup>-1</sup> .	[4][6]
LogP (Computed)	0.2	[4]
Crystal Structure	Monoclinic, Space Group P 1 21/c 1	[4]

## Solubility Profile

The solubility of **9-Ethyladenine** is a critical parameter for its use in in-vitro and in-vivo studies. It exhibits limited solubility in water, which can be enhanced with physical methods, and is more soluble in organic solvents like dimethyl sulfoxide (DMSO).

Solvent	Solubility	Conditions/Comments	Source(s)
Water	100 mg/mL (612.82 mM)	Requires ultrasonic treatment to achieve dissolution.	[3]
DMSO	62.5 mg/mL (383.01 mM)	Requires ultrasonic treatment to achieve dissolution.	[3]

To enhance solubility for stock solution preparation, it is recommended to heat the tube to 37°C and use an ultrasonic bath.[3] For long-term storage, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[3]

## Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible data. The following sections describe common protocols for determining the key physicochemical properties of compounds like **9-Ethyladenine**.

### Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is commonly determined using the saturation shake-flask method, a technique widely accepted in pharmaceutical and chemical research.[7][8]

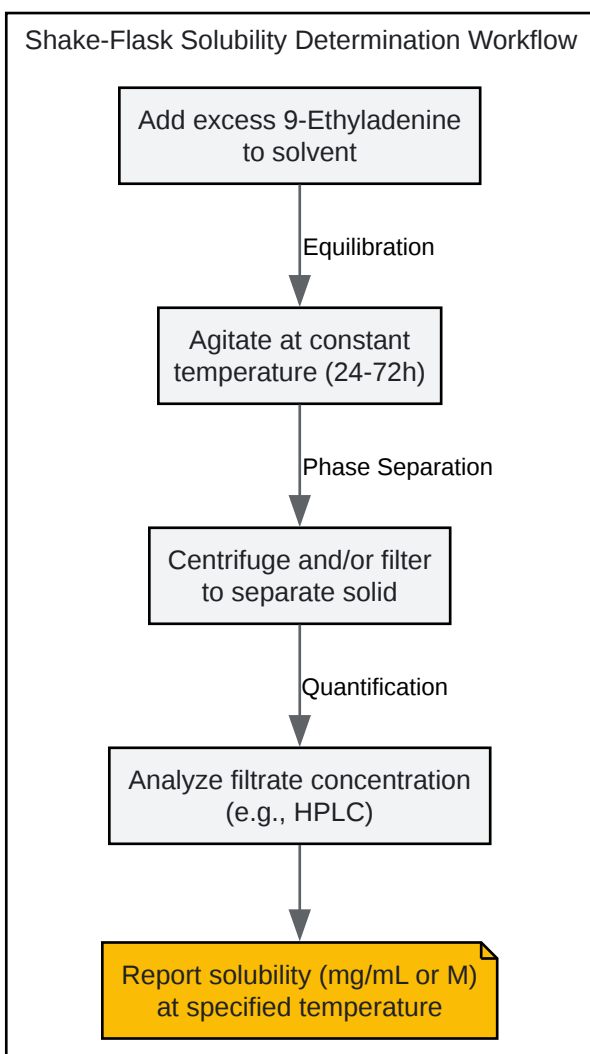
Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.

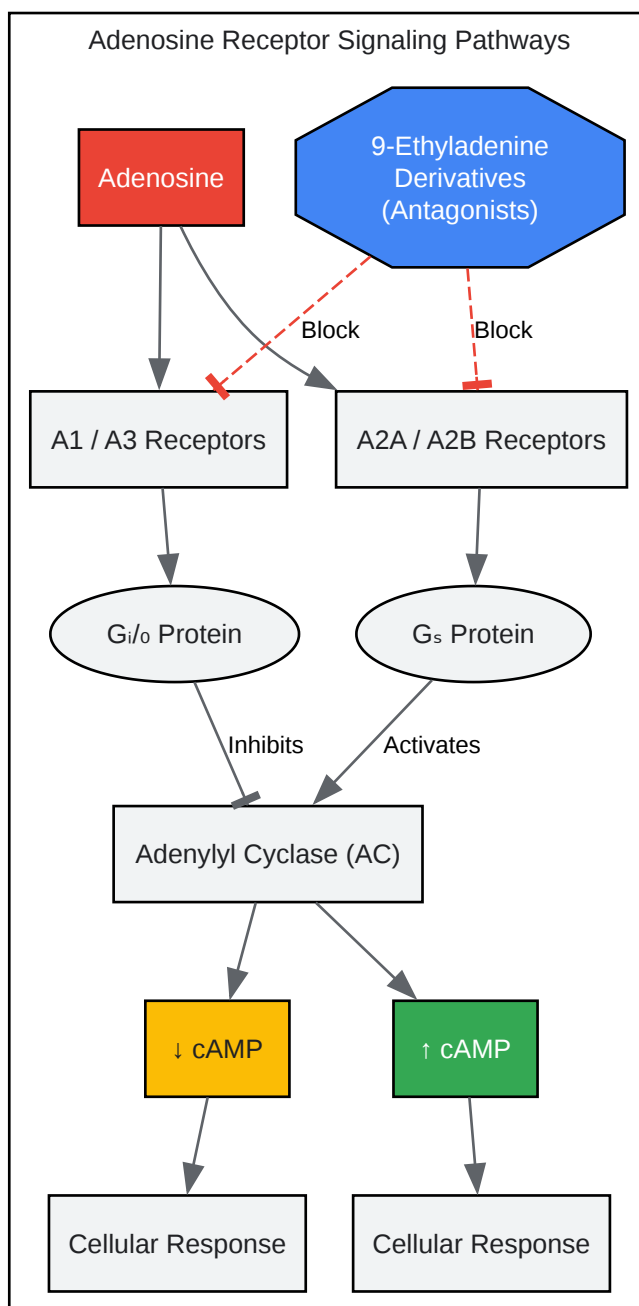
Methodology:

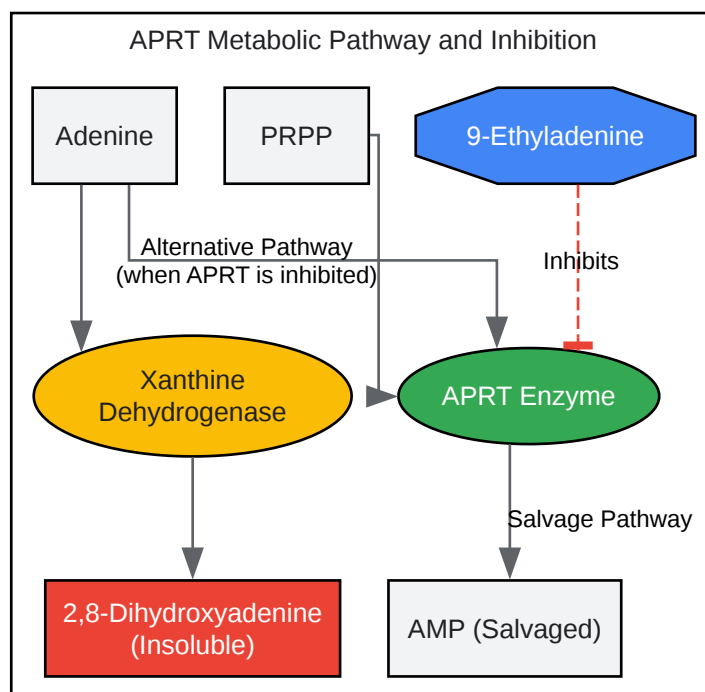
- Preparation: An excess amount of the solid compound (**9-Ethyladenine**) is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed glass flask or vial.[7]
- Equilibration: The sealed vessel is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C). Agitation continues for a sufficient period (typically 24-72

hours) to ensure equilibrium is reached between the undissolved solid and the solution.<sup>[7][9][10]</sup>

- **Phase Separation:** After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).<sup>[7][8]</sup>
- **Quantification:** The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations is used for accurate quantification.<sup>[7][11]</sup>
- **Reporting:** The solubility is reported in units of mg/mL or Molarity (mol/L) at the specified temperature and pH (if applicable).<sup>[7]</sup>







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